1,2-Thiazole-4-carbohydrazide
Description
Properties
IUPAC Name |
1,2-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQNQZWXACBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723596 | |
| Record name | 1,2-Thiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-25-7 | |
| Record name | 1,2-Thiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis of Thiazole-4-carboxylate Esters
The most widely documented method for synthesizing 1,2-thiazole-4-carbohydrazide involves the hydrazinolysis of thiazole-4-carboxylate esters. This two-step process begins with the formation of the thiazole ring, followed by nucleophilic substitution with hydrazine hydrate.
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains the cornerstone for constructing the thiazole core. This method involves the cyclization of a thioamide with an α-haloketone or α-haloester. For example, in the synthesis of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide, pyridine-3-carbothioamide (2 ) reacts with ethyl 2-chloroacetoacetate under reflux conditions to yield ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate (3 ). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroester, followed by cyclization and elimination of hydrogen chloride.
Reaction Conditions
Hydrazinolysis of the Ester
The ester intermediate (3 ) is subsequently treated with hydrazine hydrate to replace the ethoxy group with a hydrazide moiety. This step is typically conducted in ethanol under reflux, yielding 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide (4 ) with high purity.
Optimized Parameters
-
Hydrazine hydrate : 2–3 equivalents.
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Solvent : Anhydrous ethanol.
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Temperature : 60–70°C.
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Time : 2–4 hours.
Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide ion. The absence of acidic protons in the solvent prevents premature hydrolysis to the carboxylic acid.
Alternative Synthetic Routes
While hydrazinolysis dominates the literature, alternative methods have been explored for specialized applications:
Direct Carbodiimide Coupling
In cases where ester intermediates are inaccessible, the carboxylic acid derivative of the thiazole may be activated using carbodiimides (e.g., DCC or EDC) and reacted with hydrazine. However, this method is less common due to side reactions and lower yields.
Microwave-Assisted Synthesis
Recent advancements have employed microwave irradiation to accelerate the hydrazinolysis step, reducing reaction times from hours to minutes. For instance, ethyl thiazole-4-carboxylate derivatives treated with hydrazine hydrate under microwave conditions (100°C, 300 W) achieve >90% conversion in 15 minutes.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance hydrazine nucleophilicity but may promote ester hydrolysis. Ethanol balances reactivity and selectivity, minimizing side products. Elevated temperatures (60–80°C) accelerate the reaction but require careful control to avoid decomposition.
Stereochemical Considerations
Racemization at chiral centers adjacent to the thiazole ring has been observed during thioamide cyclization. For example, calcium carbonate-neutralized conditions during thiazole formation reduce racemization by scavenging hydrobromic acid, preserving enantiomeric purity.
Analytical Characterization
Spectroscopic Validation
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IR Spectroscopy : The disappearance of the ester C=O stretch (~1700 cm⁻¹) and emergence of N–H stretches (3300–3350 cm⁻¹) confirm hydrazide formation.
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¹H NMR : A singlet corresponding to the hydrazide NH₂ group appears at δ 4.2–4.5 ppm, while the thiazole C–H proton resonates at δ 7.8–8.2 ppm.
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Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses, with characteristic fragmentation patterns for the thiazole-hydrazide scaffold.
Applications in Derivative Synthesis
This compound serves as a key intermediate for hydrazone derivatives. For example, condensation with aromatic aldehydes yields Schiff bases with potent α-amylase inhibitory activity (IC₅₀ = 0.23–0.5 μM).
Representative Derivatives
| Derivative Structure | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| 2-(3-Bromobenzylidene)hydrazinyl | α-Amylase inhibition | 0.23 ± 0.003 |
| 5-Methyl-2-pyridyl | Anticancer (HCT-116 cells) | 0.45 ± 0.01 |
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the thiazole ring.
Common Reagents and Conditions
- **
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Biological Activity
1,2-Thiazole-4-carbohydrazide is a compound derived from the thiazole scaffold, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences their pharmacological properties. For instance, modifications at specific positions on the thiazole ring can enhance lipophilicity and bioactivity.
Key Structural Features
- Electron-Withdrawing Groups : Such as nitro (-NO₂) groups enhance antimicrobial activity.
- Electron-Donating Groups : Such as methoxy (-OCH₃) groups can also improve efficacy against various pathogens.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 3.91 | Ciprofloxacin | 0.7 |
| Staphylococcus aureus | 7.81 | Vancomycin | 0.7 |
| Candida albicans | 4.01 | Fluconazole | 0.5 |
| Aspergillus niger | 4.23 | Fluconazole | 0.25 |
The minimum inhibitory concentration (MIC) values indicate that while this compound is effective against several pathogens, it is generally less potent than established reference drugs like ciprofloxacin and fluconazole .
Anticancer Activity
Research has shown that thiazole derivatives can exhibit significant anticancer effects. Specifically, studies have indicated that compounds similar to this compound may inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | <25 |
These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer activity, making it a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.
Case Study
A recent study demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2-thiazole-4-carbohydrazide exhibit notable anticancer properties. For instance, a series of thiazole-appended hydrazones were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated significant inhibition of cell proliferation, with some compounds achieving IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 5e | HCT-116 | 15.0 |
| 5f | A549 | 20.5 |
| 5y | MDA-MB-231 | 18.0 |
Antimicrobial Properties
Thiazole derivatives have shown promising antimicrobial activity against various pathogens. For example, compounds derived from thiazole-4-carbohydrazide were evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives possess significant antibacterial properties with minimum inhibitory concentrations (MICs) in the micromolar range .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7a | E. coli | 32 |
| 7b | S. aureus | 16 |
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory potential. Notably, it has demonstrated strong inhibition of α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. Compounds showed IC50 values ranging from 0.23 to 0.5 µM, indicating potent inhibitory action compared to standard inhibitors like acarbose .
Table 3: α-Amylase Inhibition by Thiazole Derivatives
| Compound | IC50 Value (µM) |
|---|---|
| 5b | 0.23 |
| II | 31.0 |
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of thiazole derivatives have been explored through various in vitro models. Compounds have exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory conditions . Additionally, analgesic activity has been reported in animal models, further supporting their therapeutic applications.
Other Pharmacological Activities
Beyond the aforementioned applications, thiazole derivatives have been investigated for their antioxidant and antidiabetic activities. Studies indicate that these compounds can mitigate oxidative stress and improve glucose metabolism, making them candidates for further research in chronic disease management .
Case Study: Anticancer Activity
A study published in Pharmaceutical Research explored the synthesis of novel thiazole-hydrazone derivatives and their anticancer efficacy against multiple cell lines. The findings revealed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, with a focus on the structure-activity relationship guiding future drug design .
Research Insights
Research has consistently highlighted the versatility of thiazole scaffolds in drug development. The presence of the thiazole moiety in various compounds has been linked to improved biological activity across multiple therapeutic areas, underscoring its importance in medicinal chemistry .
Comparison with Similar Compounds
Structural Features
The thiazole ring distinguishes 1,2-Thiazole-4-carbohydrazide from other heterocycles like 1,2,3-thiadiazoles (two nitrogens, one sulfur) or 1,3,4-thiadiazoles. The carbohydrazide group enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
Table 1: Structural Comparison of this compound with Analogues
Table 2: Activity Comparison of Analogues
Unique Advantages of this compound
- Enhanced Solubility: Hydrogen-bonding capacity improves bioavailability compared to non-polar analogues like 5-methyl-thiazole .
- Synergistic Effects : Combining the thiazole core with hydrazide functionality may amplify anticancer effects through dual mechanisms (enzyme inhibition + oxidative stress) .
Q & A
Q. How can computational models predict the stability of this compound under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess hydrolysis susceptibility. Calculate pKa values via COSMO-RS or DFT-based methods. Validate experimentally by HPLC monitoring of degradation products at pH 2–12 .
Q. What factors influence the coordination mode of this compound in transition metal complexes?
- Methodological Answer : Ligand denticity depends on pH and metal ion size. For example:
- At neutral pH : The carbohydrazide acts as a tridentate ligand (N,S,O donors) with Cu²⁺, forming square-planar complexes.
- At acidic pH : Protonation of the hydrazide group reduces denticity to bidentate (N,S) .
Q. How can researchers address conflicting bioactivity results between in silico predictions and in vitro assays?
Q. What advanced techniques resolve overlapping signals in NMR spectra of thiazole-hydrazide conjugates?
- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign coupled nuclei. For example, HMBC correlations between the thiazole C-4 and hydrazide NH protons confirm connectivity. Dynamic NMR (variable-temperature studies) can separate broadened signals caused by tautomerism .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
